molecular formula C7H13N5O B13488333 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide

Cat. No.: B13488333
M. Wt: 183.21 g/mol
InChI Key: WUJZINQVZKMZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide is a heterocyclic compound that features a 1,2,4-triazole ring with an amino group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide can be achieved through multiple pathways. One common method involves the reaction of succinic anhydride with aminoguanidine hydrochloride and a variety of amines . The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For example, aliphatic amines (both primary and secondary) can react via nucleophilic opening of the succinimide ring followed by recyclization of the 1,2,4-triazole ring .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave irradiation is often employed to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as imidazoleglycerol-phosphate dehydratase, which plays a role in histidine biosynthesis . This inhibition disrupts metabolic pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13N5O

Molecular Weight

183.21 g/mol

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide

InChI

InChI=1S/C7H13N5O/c1-3-11(2)6(13)4-12-5-9-7(8)10-12/h5H,3-4H2,1-2H3,(H2,8,10)

InChI Key

WUJZINQVZKMZLW-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)CN1C=NC(=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.